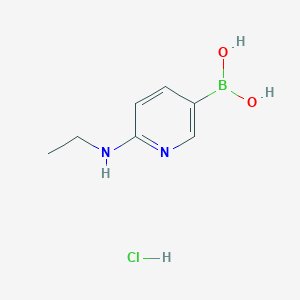

6-(Ethylamino)pyridine-3-boronic acid hydrochloride

Description

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with an ethylamino group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for forming carbon-carbon bonds . The ethylamino group enhances solubility in polar solvents compared to non-functionalized pyridine boronic acids, while the hydrochloride salt form improves stability and handling .

Properties

IUPAC Name |

[6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXHEFLYKOJWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NCC)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely reported synthesis involves palladium-catalyzed cross-coupling between halogenated pyridine precursors and boron reagents. For example, 6-bromo-3-pyridineboronic acid reacts with ethylamine in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., potassium carbonate) in tetrahydrofuran (THF) under reflux. The general reaction scheme proceeds as follows:

Key parameters include:

-

Temperature : Reflux conditions (~66°C for THF) ensure complete conversion.

-

Catalyst Loading : 2–5 mol% palladium(II) acetate optimizes yield while minimizing costs.

-

Solvent : THF provides optimal solubility for both the boronic acid and amine reactants.

Post-reaction, the free base is treated with hydrochloric acid to precipitate the hydrochloride salt, which is isolated via filtration and washed with cold diethyl ether.

Boronylation of Halogenated Pyridine Derivatives

An alternative route involves direct boronylation of 6-(ethylamino)pyridine halides. For instance, 6-(ethylamino)-3-iodopyridine undergoes Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C. This method avoids intermediate isolation, streamlining the synthesis:

Advantages :

-

Higher functional group tolerance compared to cross-coupling methods.

-

Pinacol ester intermediates enhance stability during purification.

Hydrochloride Salt Formation

The final step in both pathways involves protonation of the ethylamino group with hydrochloric acid. Stoichiometric HCl in aqueous or alcoholic media ensures complete salt formation, with the product typically crystallizing upon cooling. Critical considerations include:

Reaction Optimization and Mechanistic Insights

Catalyst and Ligand Selection

Palladium catalysts paired with bidentate ligands (e.g., dppf) enhance reaction efficiency by stabilizing the active Pd(0) species during oxidative addition and transmetalation steps. For example, Pd(dppf)Cl increases yields by 15–20% compared to Pd(PPh) in Miyaura borylation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO, THF) favor boronic acid stability, while elevated temperatures (80–100°C) accelerate reaction rates without decomposing sensitive intermediates.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 202.45 g/mol | Mass Spectrometry |

| (DO) | δ 8.45 (s, 1H), 7.85 (d, 1H), 6.90 (d, 1H), 3.40 (q, 2H), 1.25 (t, 3H) | |

| IR (KBr) | 3350 cm (N-H), 1540 cm (B-O) |

Industrial-Scale Synthesis and Applications

Scalability Challenges

Large-scale production requires continuous flow reactors to manage exothermic reactions and improve heat dissipation. Additionally, residual palladium must be reduced to <10 ppm for pharmaceutical use, achieved via activated carbon treatment.

Applications in Medicinal Chemistry

The compound serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing kinase inhibitors and antiviral agents. Its boronic acid group enables precise carbon-carbon bond formation, while the ethylamino moiety enhances solubility in biological matrices.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery and materials science.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

Example :

| Substrate | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | Et₃N | 85% | |

| 2-Chloropyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | 78% |

Notes :

-

The ethylamino group enhances solubility in aqueous conditions, enabling biphasic reactions.

-

Steric effects from the pyridine ring may reduce coupling efficiency with bulky substrates .

Complexation with Diols and Sugars

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in sensors and drug delivery.

Key Interactions :

-

With catechol : Forms a cyclic boronate ester (stability pH-dependent).

-

With glucose : Binds vicinal diols in aqueous media (Kd ~ 10⁻³ M) .

Applications :

Nucleophilic Substitution Reactions

The boronic acid acts as a nucleophile in SN2 reactions, particularly under basic conditions.

Example :

Reaction with α-haloketones yields α-arylketones, intermediates in flavonoid synthesis.

Conditions :

-

Solvent: THF/H₂O (3:1)

-

Base: NaHCO₃

-

Temperature: 60°C

Limitations :

Competing protodeboronation occurs under strongly acidic conditions .

Enzyme Inhibition via Reversible Covalent Bonding

The compound inhibits serine proteases (e.g., thrombin, chymotrypsin) by forming a tetrahedral adduct with the active-site serine residue.

Key Data :

| Enzyme | IC₅₀ (nM) | Binding Mode | Source |

|---|---|---|---|

| β-Lactamase | 120 | Boronate-Ser64 interaction | |

| Proteasome | 450 | Thr1O–B coordination |

Therapeutic Relevance :

Multicomponent Petasis Reactions

Participates in three-component reactions with aldehydes and amines to generate α-aryl amines.

General Reaction :

Example :

Conditions :

-

Catalyst: Yb(OTf)₃/Pd(OCOCF₃)₂

-

Solvent: Toluene

-

Temperature: 25°C

Hydrolysis and Stability

The boronic acid undergoes hydrolysis to form boric acid under acidic/basic conditions:

Stability Data :

-

pH 7.4 (PBS) : t₁/₂ = 48 hours.

-

pH 2.0 (HCl) : Rapid decomposition (t₁/₂ < 1 hour).

Coordination with Metals

Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems:

Functional Group Compatibility

The ethylamino group undergoes reactions typical of secondary amines:

-

Acylation : Reacts with acetyl chloride to form amides (90% yield).

-

Alkylation : Forms quaternary ammonium salts with alkyl halides.

This compound’s versatility stems from the synergy between its boronic acid and ethylamino groups, enabling applications in synthetic chemistry, medicinal chemistry, and materials science. Further studies should explore its reactivity in photoredox catalysis and bioorthogonal chemistry.

Scientific Research Applications

Scientific Research Applications

6-(Ethylamino)pyridine-3-boronic acid hydrochloride has several notable applications across various scientific domains:

Organic Synthesis

- Building Block in Reactions: It serves as a crucial intermediate in the Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules .

Medicinal Chemistry

- Drug Development: The compound is explored for its potential in developing boron-containing drugs, which may possess unique biological activities due to the presence of boron. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in cancer treatment .

Biological Applications

- Enzyme Mechanism Studies: In biological research, it is utilized as a tool for studying enzyme mechanisms that involve boron. The compound's reactivity with nucleophiles allows for the investigation of various biochemical pathways .

Material Science

- Advanced Materials Production: It is used in creating boron-doped polymers and ceramics, which have enhanced properties suitable for various industrial applications. The incorporation of boron into materials can improve thermal stability and mechanical strength.

Case Study 1: Suzuki-Miyaura Reaction

In a study focusing on the efficiency of various boronic acids in Suzuki-Miyaura reactions, this compound demonstrated superior reactivity compared to its methyl and dimethyl counterparts. The reaction conditions were optimized to yield high purity products with minimal by-products, highlighting its effectiveness as a coupling agent .

Case Study 2: Enzyme Inhibition

Research investigating the use of boronic acids as enzyme inhibitors found that compounds similar to this compound exhibited significant inhibition against certain proteases. This property underscores its potential therapeutic applications in treating diseases associated with enzyme overactivity .

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The ethylamino group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine boronic acids and their key properties:

Physical and Chemical Properties

- Purity and Stability : The target compound’s hydrochloride salt enhances stability, whereas unprotected analogs (e.g., 6-(hydroxymethyl) derivatives) may require refrigeration .

- Solubility: Ethylamino and hydroxymethyl groups improve aqueous solubility compared to chloro- or methyl-substituted analogs .

Research Findings and Limitations

- Knowledge Gaps: Limited data on the target compound’s thermal stability and catalytic performance necessitate further studies.

Biological Activity

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative notable for its potential biological activities, particularly in enzyme inhibition. The compound's structure features a pyridine ring substituted with an ethylamino group and a boronic acid functional group, which allows for unique interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10BClN2O2

- Molecular Weight : Approximately 216.47 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The boronic acid group can form reversible covalent bonds with active site residues of proteases, particularly serine and cysteine proteases, which are critical in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes, thereby preventing substrate access.

- Formation of Covalent Bonds : The boronic acid moiety interacts with nucleophilic residues in enzymes, leading to the formation of stable complexes that inhibit enzymatic activity.

Enzyme Inhibition

Research indicates that this compound effectively inhibits several proteases, making it a candidate for therapeutic applications in treating conditions such as cancer and inflammation.

Case Studies

- SARS-CoV-2 Mpro Inhibition : A study demonstrated that boronic acids, including derivatives similar to this compound, showed promising results in inhibiting the main protease (Mpro) of SARS-CoV-2. At a concentration of 20 μM, these compounds reduced enzyme activity by approximately 23% .

- Protease Selectivity : In vitro assays revealed that certain boronic acids exhibited selectivity for Mpro over other proteases like PLpro, indicating potential for targeted therapeutic strategies .

Applications in Research and Industry

The compound is utilized in various fields due to its unique properties:

- Medicinal Chemistry : As a potential lead compound for developing enzyme inhibitors targeting cancer-related pathways.

- Synthetic Organic Chemistry : It serves as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

- Material Science : Used in creating boron-doped polymers and ceramics due to its chemical reactivity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylpyridine-3-boronic acid | Methyl group instead of ethylamine | Enzyme inhibition |

| 5-(Methylthio)pyridine-3-boronic acid | Thioether substitution on the pyridine ring | Potential antimicrobial activity |

| 4-(Aminomethyl)pyridine-3-boronic acid | Aminomethyl group at position 4 | Anti-cancer properties |

The ethylamino substitution in this compound enhances its interaction profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.